N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16570511
Molecular Formula: C24H17NO5
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17NO5 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H17NO5/c1-13-10-16-17(12-21(26)29-20(16)11-14(13)2)23-22(15-6-3-4-7-18(15)30-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27) |
| Standard InChI Key | LNUMNHANKBAGKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C23H17NO5
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Molecular Weight: 387.39 g/mol
Structural Features
The compound consists of:
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A chromenone moiety (6,7-dimethyl-2H-chromen-2-one) contributing to its aromaticity and potential bioactivity.
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A benzofuran unit, which is often associated with antimicrobial and anticancer activities.
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A furan ring attached via a carboxamide functional group, enhancing its chemical reactivity and pharmacological potential.
IUPAC Name:
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
SMILES Notation:
CC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=COC=C5)C
Synthesis Pathways
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions:
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Preparation of Chromenone Derivative:
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Starting with 6,7-dimethylchromenone, electrophilic substitution reactions introduce functional groups at desired positions.
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Formation of Benzofuran Unit:
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Benzofurans are synthesized by cyclization of salicylaldehydes with acetic anhydride under acidic conditions.
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Coupling Reaction:
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The chromenone and benzofuran intermediates are coupled via amide bond formation using a carboxylic acid derivative (e.g., furan carboxylic acid) and coupling agents like EDCI or DCC.
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Purification:
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The final product is purified using recrystallization or chromatography techniques.
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Anticancer Potential
Compounds containing chromenone and benzofuran scaffolds have demonstrated significant anticancer activity in prior studies. These moieties are known to:
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Induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels.
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Inhibit pro-inflammatory cytokines like IL-6, which are often implicated in tumor progression .
Antioxidant Activity
The chromenone structure contributes to antioxidant properties by scavenging free radicals, potentially reducing oxidative stress-related diseases.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 387.39 g/mol |
| Melting Point | ~180–185°C (estimated) |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | ~3–4 (moderate lipophilicity) |
Pharmacological Applications
The compound's structural features make it a candidate for:
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Cancer therapeutics, targeting pathways like apoptosis induction.
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Antibacterial agents, particularly for resistant strains.
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Anti-inflammatory drugs, given its potential to inhibit cytokine release.
Molecular Docking Studies
Preliminary docking studies suggest high binding affinity to enzymes involved in cancer progression and bacterial survival pathways .
Research Gaps and Future Directions
Despite promising preliminary data, further studies are required to fully understand the compound's pharmacokinetics and toxicology:
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In vivo efficacy testing in animal models.
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Optimization of synthetic routes for higher yield and purity.
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Exploration of derivatives with enhanced solubility or bioavailability.
This article highlights the chemical complexity and potential biomedical applications of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide while identifying areas for further research to unlock its full therapeutic potential.
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